Lidocaine N-methyl hydrochloride

Overview

Description

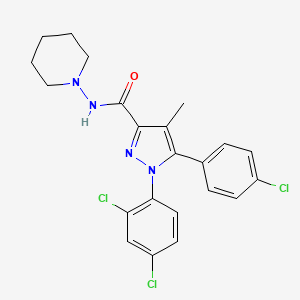

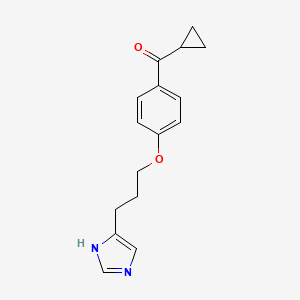

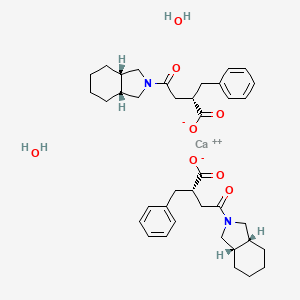

QX-222 belongs to the class of local anesthetics and shares structural similarities with Lignocaine. Its chemical formula is C13H21ClN2O, and the CAS number is 5369-00-6. As a Na+ channel blocker, it plays a crucial role in modulating neuronal excitability and pain perception.

Mechanism of Action

Target of Action

QX 222, also known as Lidocaine N-methyl hydrochloride or QX-222 (chloride), primarily targets sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .

Mode of Action

QX 222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, these blockers occlude some of the residues lining the channel .

Biochemical Pathways

The primary biochemical pathway affected by QX 222 is the sodium ion transport pathway . By blocking sodium channels, QX 222 inhibits the flow of sodium ions, which is essential for the initiation and propagation of action potentials .

Pharmacokinetics

It’s known that the compound is a derivative of lidocaine, suggesting that it may share similar pharmacokinetic properties with lidocaine .

Result of Action

The primary result of QX 222’s action is the blockade of nerve signals , leading to a loss of sensation in the area where it’s applied . This makes it potentially useful as a local anesthetic . It’s worth noting that qx 222 has been associated with severe myotoxicity .

Biochemical Analysis

Biochemical Properties

QX-222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, it occludes some of the residues lining the channel . This interaction with the ACh receptor is crucial for its function as a sodium channel blocker .

Cellular Effects

QX-222 has been shown to inhibit native NaV channels in ND7-23 cells . This inhibition of sodium channels can have significant effects on cellular processes, including the regulation of cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of QX-222 involves its binding within the pore of the acetylcholine receptor channel, acting as an open-channel blocker . This binding occludes some of the residues lining the channel, thereby inhibiting the flow of sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, QX-222 has been observed to cause channels to flicker as it repeatedly binds within the pore of the channel and blocks the flow of current through the channel . This suggests that the effects of QX-222 can change over time, potentially influencing long-term cellular function .

Dosage Effects in Animal Models

In animal models, the co-injection of QX-222 and lidocaine has been shown to result in a significant increase in paw withdrawal latency and mechanical withdrawal threshold compared to the administration of lidocaine alone . This suggests that the effects of QX-222 can vary with different dosages .

Transport and Distribution

Given its role as a sodium channel blocker, it is likely that it interacts with transporters or binding proteins involved in sodium ion transport .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely that it is localized to areas of the cell where sodium channels are present .

Preparation Methods

Synthetic Routes:

QX-222 can be synthesized through various routes, including modifications of the Lignocaine structure. One common method involves the alkylation of Lignocaine with methyl iodide or other alkylating agents.

Reaction Conditions:

The alkylation reaction typically occurs under basic conditions, using a strong base like sodium hydroxide (NaOH). The reaction mixture is heated, and the product is isolated and purified.

Industrial Production:

While QX-222 is not widely produced industrially, research laboratories synthesize it for scientific investigations.

Chemical Reactions Analysis

QX-222 undergoes several chemical reactions:

Alkylation Reaction:

Scientific Research Applications

Chemistry:

- QX-222 serves as a valuable tool for studying ion channels, particularly Na+ channels.

- Researchers explore its binding kinetics, selectivity, and voltage-dependent effects.

Biology:

- In neurobiology, QX-222 helps dissect neuronal excitability and action potential propagation.

- It aids in understanding pain pathways and nociception.

Medicine:

- As a local anesthetic, QX-222 has potential clinical applications.

- It may be investigated for pain management, especially in nerve-related conditions.

Industry:

- While not directly used in industry, its study contributes to drug development and ion channel research.

Comparison with Similar Compounds

QX-222 stands out due to its trimethyl structure, distinguishing it from other local anesthetics like Lignocaine and related compounds.

Properties

IUPAC Name |

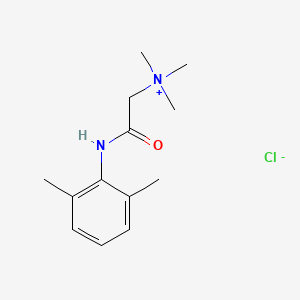

[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKXSWWTOZBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201343384 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5369-00-6 | |

| Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.